2,9-二甲基-4,7-二苯基-1,10-邻菲啰啉-3,8-二磺酸钠

描述

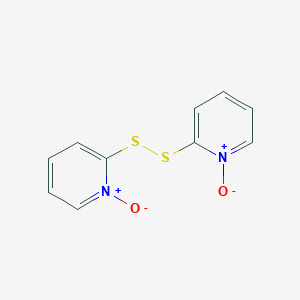

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproinedisulfonic acid disodium salt hydrate, is a chemical compound with the molecular formula C26H20N2Na2O7S2 . It is often used in various chemical reactions and analyses .

Molecular Structure Analysis

The molecular structure of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves phenyl rings rotated out of the phenanthroline plane, with torsion angles of 119.66 (14) and 117.06 (14)° . The asymmetric unit consists of one half of the molecule, which is located on a crystallographic twofold rotation .Chemical Reactions Analysis

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has been used in charge transfer induced reactions. For instance, it has been employed to mediate the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode . It has also been used in the spectrophotometric measurement of copper (I) in aqueous media .Physical And Chemical Properties Analysis

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has a molecular weight of 582.6 g/mol and 564.5 g/mol . It has one hydrogen bond donor count and nine hydrogen bond acceptor counts .科研应用

发光性能和生物标记

2,9-二甲基-4,7-二苯基-1,10-邻菲啰啉-3,8-二磺酸钠被用于合成发光铼(I)多吡啶马来酰亚胺配合物。这些配合物表现出强烈、长寿命的光致发光,可用于生物标记研究,如对谷胱甘肽等分子,以及牛血清白蛋白和人血清白蛋白(Lo et al., 2002)。

癌症研究中的铂(II)邻菲啰啉配合物

这种化合物已被用于合成铂(II)邻菲啰啉配合物。对它们对HeLa肿瘤细胞的细胞毒性研究表明其作为顺铂类似物的潜力,突显了在癌症研究中的作用(De Pascali et al., 2006)。

核废物管理

在核废物管理中,这种化合物的衍生物具有重要意义。含有苯磺酸基的二磺酸化N,N'-二苯基-2,9-二酰胺-1,10-邻菲啰啉配体增强了水溶性,并有助于将锕系元素与镧系元素分离(Thomas et al., 2021)。

分子氧传感器

这些衍生物在开发氧传感器方面也至关重要。这种形式的铜化合物可用于各种环境中的氧感测,包括海洋作业(Smith et al., 2009),(Lamontagne et al., 1998)。

电学和磁学性能

已对这种化学物质与钴、镍、铜和锌等过渡元素的化合物进行了研究。这些化合物表现出独特的电导性能,在材料科学和电子学中具有相关性(Allan et al., 1989)。

抗癌活性

使用这种化合物的衍生物合成的铼(I)三羰基水合配合物显示出作为抗癌药物的潜力。它们在顺铂耐药细胞中的有效性标志着在癌症治疗中克服药物耐药的突破(Knopf et al., 2017)。

有机发光二极管(OLEDs)

这种化合物被用于制造磷光有机发光二极管(OLEDs)。这些OLEDs已经实现了高电致发光效率,表明在显示技术方面取得了重大进展(Li et al., 2008)。

性质

IUPAC Name |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGKZLRAVYPLJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338898 | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Bathocuproine disulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

CAS RN |

52698-84-7, 98645-85-3 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)